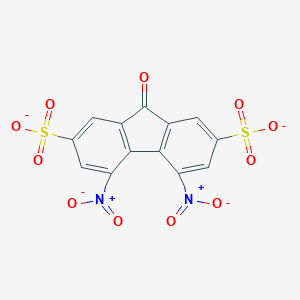
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid is a complex organic compound with the molecular formula C13H4N2O11S2 It is characterized by the presence of nitro groups, a ketone group, and sulfonic acid groups attached to a fluorene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid typically involves the nitration of 9-oxo-9H-fluorene-2,7-disulfonic acid. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is maintained at a low level to prevent decomposition and ensure the selective introduction of nitro groups at the 4 and 5 positions of the fluorene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
化学反应分析
Types of Reactions
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Reduction: The major products are the corresponding amino derivatives of the compound.
Substitution: The products depend on the substituents introduced, such as alkyl or acyl derivatives.
科学研究应用
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid involves its interaction with molecular targets through its functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates. The exact pathways and molecular targets depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
- 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
- 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide
Uniqueness
4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its combination of nitro, ketone, and sulfonic acid groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C13H4N2O11S2-2 |
|---|---|
分子量 |
428.3g/mol |
IUPAC 名称 |
4,5-dinitro-9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C13H6N2O11S2/c16-13-7-1-5(27(21,22)23)3-9(14(17)18)11(7)12-8(13)2-6(28(24,25)26)4-10(12)15(19)20/h1-4H,(H,21,22,23)(H,24,25,26)/p-2 |
InChI 键 |
GKFYPGRKDMWYNR-UHFFFAOYSA-L |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
规范 SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















